2,5-Dimethoxycinnamic acid
Overview
Description
2,5-Dimethoxycinnamic acid is an organic compound with the molecular formula C11H12O4. It is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 5 positions. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethoxycinnamic acid can be synthesized through the Knoevenagel condensation reaction. This involves the reaction of 2,5-dimethoxybenzaldehyde with malonic acid in the presence of a base such as piperidine. The reaction is typically carried out at elevated temperatures, around 90°C, and is followed by acidification to yield the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxycinnamic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the double bond in the cinnamic acid moiety to a single bond, yielding saturated derivatives.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions
Major Products
The major products formed from these reactions include various substituted cinnamic acids, aldehydes, and saturated carboxylic acids .
Scientific Research Applications
2,5-Dimethoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the manufacture of various chemicals and materials, including polymers and pharmaceuticals
Mechanism of Action
The mechanism by which 2,5-Dimethoxycinnamic acid exerts its effects is primarily through its interaction with biological molecules. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound’s methoxy groups play a crucial role in its reactivity, allowing it to interact with various molecular targets and pathways involved in cellular processes .
Comparison with Similar Compounds
2,5-Dimethoxycinnamic acid can be compared with other cinnamic acid derivatives such as:
- 3,4-Dimethoxycinnamic acid
- Ferulic acid
- Caffeic acid
- p-Coumaric acid
These compounds share similar structural features but differ in the position and number of methoxy groups, which influence their chemical properties and biological activities. For instance, ferulic acid has a hydroxyl group in addition to a methoxy group, which enhances its antioxidant activity compared to this compound .
Properties
IUPAC Name |
(E)-3-(2,5-dimethoxyphenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQWWJZORKTMIZ-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10538-51-9, 38489-74-6 | |
Record name | 2',5'-Dimethoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 3-(2,5-dimethoxyphenyl)-, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038489746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',5'-dimethoxycinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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